molecular formula C19H15N5O2 B12432357 3-hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide

3-hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide

Cat. No.: B12432357
M. Wt: 345.4 g/mol
InChI Key: STNYRVYWBLPDKL-UHFFFAOYSA-N
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Description

3-hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide is a complex organic compound that features a unique structure combining hydroxy, phenyl, pyridinyl, and diazenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide typically involves the following steps:

    Formation of the diazenyl group: This can be achieved by reacting a pyridine derivative with a diazonium salt under controlled conditions.

    Coupling reaction: The diazenyl intermediate is then coupled with a phenyl-substituted hydroxy compound in the presence of a suitable catalyst.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with a pyridinyl amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The diazenyl group can be reduced to an amine using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or substituted phenyl/pyridinyl derivatives.

Scientific Research Applications

3-hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways involving pyridinyl and diazenyl groups.

    Industrial Applications: It can be used in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and diazenyl groups can form hydrogen bonds or coordinate with metal ions, while the phenyl and pyridinyl groups can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-3-phenyl-N-pyridin-2-yl-2-(pyridin-2-yldiazenyl)prop-2-enamide
  • 3-hydroxy-3-phenyl-N-pyridin-4-yl-2-(pyridin-4-yldiazenyl)prop-2-enamide
  • 3-hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-2-yldiazenyl)prop-2-enamide

Uniqueness

3-hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide is unique due to the specific positioning of the pyridinyl and diazenyl groups, which can influence its reactivity and interaction with biological targets. This unique structure can lead to distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C19H15N5O2

Molecular Weight

345.4 g/mol

IUPAC Name

3-hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide

InChI

InChI=1S/C19H15N5O2/c25-18(14-6-2-1-3-7-14)17(24-23-16-9-5-11-21-13-16)19(26)22-15-8-4-10-20-12-15/h1-13,25H,(H,22,26)

InChI Key

STNYRVYWBLPDKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C(=O)NC2=CN=CC=C2)N=NC3=CN=CC=C3)O

Origin of Product

United States

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